Structural Differentiation: 2-Chlorophenyl vs. 2,4-Difluorophenyl Substitution in the N-Pyridinylacetamide Scaffold
The defining structural feature of the target compound is the presence of a single ortho-chloro substituent on the phenylacetamide moiety, in contrast to the 2,4-difluorophenyl analog (CAS 2034248-30-9) which carries two electron-withdrawing fluorine atoms at the ortho and para positions [1]. This substitution difference alters the electronic properties (Hammett σ values), lipophilicity (clogP), and steric profile of the aromatic ring, parameters known to govern P2X receptor subtype binding and pharmacokinetic behavior within this chemotype [2]. However, no direct comparative pharmacological data (e.g., IC₅₀, Kᵢ, selectivity ratios) for these two analogs against any specific P2X subtype are available in the public domain, and the differentiation claim is therefore restricted to the structural and physicochemical level.
| Evidence Dimension | Aromatic ring substitution pattern |
|---|---|
| Target Compound Data | 2-Chlorophenyl (single ortho-Cl; MW 344.84 g/mol; C₁₉H₂₁ClN₂O₂) |
| Comparator Or Baseline | 2,4-Difluorophenyl analog (ortho-F, para-F; MW 346.4 g/mol; C₁₉H₂₀F₂N₂O₂; CAS 2034248-30-9) |
| Quantified Difference | Difference of one halogen atom type and position; no quantitative pharmacological difference data available |
| Conditions | Structural identity confirmed by IUPAC name, molecular formula, and SMILES comparison (PubChem CID 91629817) [1] |
Why This Matters
The halogen substitution pattern is a critical determinant of P2X receptor subtype selectivity and potency in this chemical series; without comparative pharmacological data, the 2-chlorophenyl compound cannot be assumed to be functionally equivalent to its 2,4-difluorophenyl congener for any biological assay.
- [1] PubChem. 2-(2,4-Difluorophenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide. Compound Summary, CID 91629817. View Source
- [2] WO2022049253A1. Substituted N-heteroaryl-N-pyridinylacetamides as P2X4 modulators. WIPO (PCT), 2021. View Source
